molecular formula C12H12N2O B1328229 (4-(Pyridin-3-yloxy)phenyl)methanamine CAS No. 685533-76-0

(4-(Pyridin-3-yloxy)phenyl)methanamine

Cat. No.: B1328229
CAS No.: 685533-76-0
M. Wt: 200.24 g/mol
InChI Key: QWHHBGLRFYJJDW-UHFFFAOYSA-N
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Description

(4-(Pyridin-3-yloxy)phenyl)methanamine is an organic compound with the molecular formula C₁₂H₁₂N₂O It consists of a phenyl ring substituted with a methanamine group and a pyridin-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Pyridin-3-yloxy)phenyl)methanamine typically involves the following steps:

    Formation of the Pyridin-3-yloxy Intermediate: The pyridin-3-yloxy group can be introduced through a nucleophilic substitution reaction. Pyridine-3-ol reacts with a suitable leaving group, such as a halide, in the presence of a base to form the pyridin-3-yloxy intermediate.

    Coupling with Phenylmethanamine: The pyridin-3-yloxy intermediate is then coupled with phenylmethanamine through a nucleophilic aromatic substitution reaction. This step often requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically focuses on maximizing yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-3-yloxy)phenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(4-(Pyridin-3-yloxy)phenyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Materials Science: It is explored for its use in the development of novel materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Industrial Applications: It is utilized in the synthesis of various industrial chemicals and intermediates, contributing to the development of new products and technologies.

Mechanism of Action

The mechanism of action of (4-(Pyridin-3-yloxy)phenyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Pyridin-2-yloxy)phenyl)methanamine
  • (4-(Pyridin-4-yloxy)phenyl)methanamine
  • (4-(Pyridin-3-yloxy)benzylamine

Uniqueness

(4-(Pyridin-3-yloxy)phenyl)methanamine is unique due to the specific positioning of the pyridin-3-yloxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct binding affinities, selectivity, and efficacy in various applications.

Properties

IUPAC Name

(4-pyridin-3-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h1-7,9H,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHHBGLRFYJJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649248
Record name 1-{4-[(Pyridin-3-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685533-76-0
Record name 4-(3-Pyridinyloxy)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685533-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{4-[(Pyridin-3-yl)oxy]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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